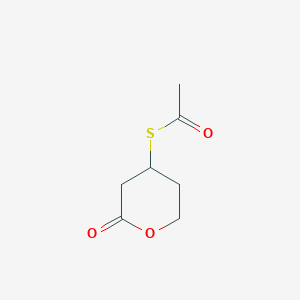
But-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure endows ynamides with distinctive reactivity and stability, making them valuable building blocks in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-ynamide typically involves the coupling of an alkyne with an amide. One common method is the reaction of a haloenamide with an alkyne in the presence of a base. For example, the reaction of N-alkynylamide with a haloenamide under basic conditions can yield this compound . Another method involves the use of alkynylboron reagents and amides, which can be catalyzed by copper salts .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable one-step synthetic methods from inexpensive starting materials. This approach not only reduces costs but also simplifies the purification process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
But-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form keteniminium ions, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound can yield amines or other reduced products depending on the conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products
The major products formed from these reactions include keteniminium ions, amines, and various substituted ynamides .
Aplicaciones Científicas De Investigación
But-2-ynamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of But-2-ynamide involves its unique reactivity due to the polarized triple bond. This polarization allows this compound to participate in both nucleophilic and electrophilic reactions. The electron-withdrawing group on the nitrogen atom stabilizes the intermediate species formed during these reactions, facilitating various transformations . In biological systems, this compound derivatives can act as covalent inhibitors by forming stable bonds with target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Propiolamides: These compounds are more reactive than But-2-ynamides due to the absence of an electron-withdrawing group on the nitrogen atom.
Acrylamides: Acrylamides are less reactive compared to But-2-ynamides but are widely used in polymer chemistry.
1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and are used in heterocyclic chemistry.
Uniqueness
But-2-ynamide stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions further enhances its utility in various applications .
Propiedades
IUPAC Name |
but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-2-3-4(5)6/h1H3,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSBIYSZXHSXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)


![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
